Ring-opened hydroxy levetiracetam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ring-opened hydroxy levetiracetam is a derivative of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy. Levetiracetam is known for its effectiveness in controlling seizures and its unique mechanism of action. The ring-opened hydroxy form of levetiracetam is a metabolite that results from the opening of the pyrrolidinone ring during metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ring-opened hydroxy levetiracetam involves the enzymatic dynamic kinetic resolution and anodic oxidation of levetiracetam. The process begins with the hydration of racemic nitrile to (S)-pyrrolidine-1-yl butaneamide using nitrile hydratase variants . This is followed by a ruthenium-catalyzed oxidation to produce levetiracetam . The ring-opening occurs during the metabolism of levetiracetam, where the pyrrolidinone ring is hydrolyzed .
Industrial Production Methods
Industrial production of levetiracetam typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade levetiracetam. The ring-opened hydroxy form is not typically produced industrially but is studied as a metabolite.
Chemical Reactions Analysis
Types of Reactions
Ring-opened hydroxy levetiracetam undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different metabolites.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ring-opened hydroxy levetiracetam has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of levetiracetam and its derivatives.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of levetiracetam.
Industry: It is used in the development of new pharmaceutical formulations and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of ring-opened hydroxy levetiracetam involves its interaction with synaptic vesicle protein 2A (SV2A), similar to levetiracetam . This interaction modulates neurotransmitter release and exocytosis, contributing to its anticonvulsant effects . Additionally, it affects intraneuronal calcium levels and GABAergic system, providing neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: The parent compound, used as an antiepileptic drug.
Piracetam: Another pyrrolidine derivative with nootropic effects.
Brivaracetam: A similar compound with a higher affinity for SV2A.
Uniqueness
Ring-opened hydroxy levetiracetam is unique due to its specific metabolic pathway and its role as a metabolite of levetiracetam. Its interactions with SV2A and other molecular targets provide distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxybutanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m0/s1 |
InChI Key |
ZGIMRWMZOPFQMV-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N)NC(=O)CCCO |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.